7alpha-O-Methylmorroniside
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Overview
Description
7alpha-O-Methylmorroniside is a naturally occurring iridoid glycoside. It is a methylation product of morroniside, which is found in the fruit of Cornus officinalis, a traditional Chinese medicinal plant. This compound has garnered interest due to its potential bioactive properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7alpha-O-Methylmorroniside typically involves the methylation of morroniside. One common method is the iodine-catalyzed etherification of morroniside in acetone, which produces 7-O-alkyl ether derivatives . The reaction is carried out under neutral conditions and yields the desired product within a few hours.
Industrial Production Methods
The use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can be employed for the simultaneous determination and quality control of high-polarity components, including this compound .
Chemical Reactions Analysis
Types of Reactions
7alpha-O-Methylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the iridoid glycoside.
Reduction: This can lead to the formation of different derivatives with altered bioactivity.
Substitution: Commonly involves the replacement of functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Investigated for its role in inhibiting neuron apoptosis and reducing oxidative stress.
Medicine: Potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.
Industry: May be used in the development of health supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7alpha-O-Methylmorroniside involves its interaction with molecular targets such as matrix metalloproteinases (MMPs). It inhibits the expression of MMP2 and MMP9, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing inflammation and protecting neurons from apoptosis .
Comparison with Similar Compounds
Similar Compounds
Morroniside: The parent compound from which 7alpha-O-Methylmorroniside is derived.
Loganin: Another iridoid glycoside found in Cornus officinalis with similar bioactive properties.
Cornusides: A group of iridoid glucoside dimers isolated from Cornus officinalis.
Uniqueness
This compound is unique due to its specific methylation, which enhances its bioactivity compared to its parent compound, morroniside. This modification allows it to exhibit stronger anti-inflammatory and neuroprotective effects .
Properties
Molecular Formula |
C18H28O11 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1S,3S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
IZODPOCIKVLNIL-BJTCBHOJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
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